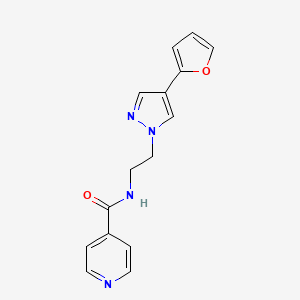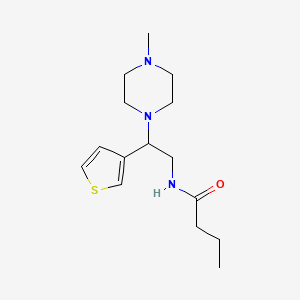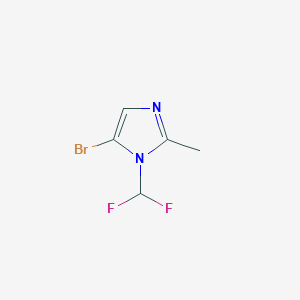
3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticonvulsant Activities
A study investigated the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, revealing their antimicrobial and anticonvulsant activities. These compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives showed potent anticonvulsant activity, demonstrating the potential therapeutic applications of these compounds beyond their antimicrobial properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity
Another line of research focused on the synthesis of new morpholinylchalcones and their transformation into 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds were evaluated for their antitumor activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Some derivatives displayed promising activities, suggesting their potential in cancer treatment strategies (Muhammad et al., 2017).
Antibacterial Activity
Research on the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives showcased significant antibacterial activity against various bacterial strains. The findings from this study underline the importance of thioxoquinazolinone derivatives in developing new antibacterial agents, offering an alternative approach to combating bacterial resistance (Osarumwense, 2022).
Antitubercular and Antibacterial Activities
A novel series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs were synthesized and evaluated for their in vitro antibacterial and antitubercular activities. This study highlights the potential of quinazolinone analogs in the treatment of tuberculosis and bacterial infections, demonstrating their dual therapeutic capabilities (Rao & Subramaniam, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-6-morpholinothieno[3,2-c]pyridine-3-carbonitrile followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,5,6,7-tetrahydro-6-morpholinothieno[3,2-c]pyridine-3-carbonitrile", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-6-morpholinothieno[3,2-c]pyridine-3-carbonitrile in the presence of sodium hydroxide to form 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.", "Step 2: Cyclization of the intermediate in acetic acid to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide to form the final product, 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." ] } | |
| 689766-45-8 | |
Molekularformel |
C19H18ClN3O2S |
Molekulargewicht |
387.88 |
IUPAC-Name |
3-[(3-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-3-1-2-13(10-14)12-23-18(24)16-11-15(22-6-8-25-9-7-22)4-5-17(16)21-19(23)26/h1-5,10-11H,6-9,12H2,(H,21,26) |
InChI-Schlüssel |
WQDYBTXXCWHBMF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)
![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)
![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)
